5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride
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Overview
Description
5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-isoxazolyl derivatives with sulfonyl chlorides. One common method is the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes, which leads to the formation of isoxazole rings . The reaction conditions often include the use of catalysts such as copper or gold, and the reactions are carried out under mild conditions, such as room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds with potential biological activities .
Scientific Research Applications
5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential analgesic, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Isoxazolyl Derivatives: Compounds with similar isoxazole rings but different substituents, such as 5-(5-Isoxazolyl)-2-furansulfonyl chloride.
Sulfonyl Chlorides: Other sulfonyl chloride compounds with different aromatic or heterocyclic groups.
Uniqueness
5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride is unique due to the presence of both the isoxazole ring and the methoxybenzenesulfonyl chloride group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4S/c1-15-9-3-2-7(8-4-5-12-16-8)6-10(9)17(11,13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVDVJWXLYNXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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